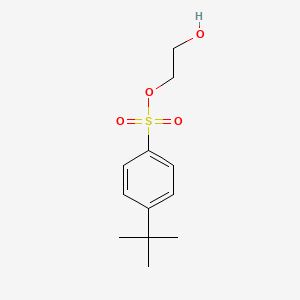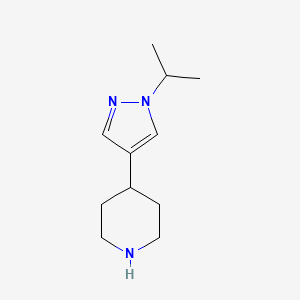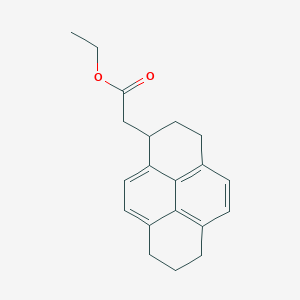
1,2,3,6,7,8-Hexahydro-1-pyreneacetic Acid Ethyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,6,7,8-Hexahydro-1-pyreneacetic Acid Ethyl Ester is an organic compound with the molecular formula C18H20O2 It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and is characterized by its hexahydro structure, which indicates the addition of hydrogen atoms to the pyrene core
準備方法
The synthesis of 1,2,3,6,7,8-Hexahydro-1-pyreneacetic Acid Ethyl Ester typically involves the hydrogenation of pyrene derivatives under specific conditions. The process can be summarized as follows:
Hydrogenation of Pyrene: Pyrene is subjected to hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This step converts pyrene to 1,2,3,6,7,8-hexahydropyrene.
Acylation: The hexahydropyrene is then reacted with acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to form 1,2,3,6,7,8-hexahydro-1-pyreneacetic acid.
Esterification: Finally, the acetic acid derivative is esterified with ethanol in the presence of an acid catalyst such as sulfuric acid (H2SO4) to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
化学反応の分析
1,2,3,6,7,8-Hexahydro-1-pyreneacetic Acid Ethyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst to further hydrogenate the compound.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where substituents like halogens or nitro groups can be introduced using reagents such as bromine (Br2) or nitric acid (HNO3).
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1,2,3,6,7,8-Hexahydro-1-pyreneacetic Acid Ethyl Ester has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying the reactivity of polycyclic aromatic hydrocarbons.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a building block for pharmaceuticals.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 1,2,3,6,7,8-Hexahydro-1-pyreneacetic Acid Ethyl Ester involves its interaction with molecular targets and pathways within biological systems. The compound can intercalate into DNA, disrupting its structure and function, which may lead to its potential anticancer properties. Additionally, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
1,2,3,6,7,8-Hexahydro-1-pyreneacetic Acid Ethyl Ester can be compared with other similar compounds, such as:
1,2,3,6,7,8-Hexahydropyrene: This compound lacks the acetic acid and ethyl ester functionalities, making it less reactive in certain chemical reactions.
1-Pyreneacetic Acid: This compound has a similar structure but lacks the hexahydro modification, resulting in different chemical and biological properties.
1-Pyreneacetic Acid Methyl Ester: This ester has a methyl group instead of an ethyl group, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its combination of the hexahydro structure and the acetic acid ethyl ester functionalities, which confer distinct chemical and biological properties.
特性
分子式 |
C20H22O2 |
|---|---|
分子量 |
294.4 g/mol |
IUPAC名 |
ethyl 2-(1,2,3,6,7,8-hexahydropyren-1-yl)acetate |
InChI |
InChI=1S/C20H22O2/c1-2-22-18(21)12-16-9-8-15-7-6-13-4-3-5-14-10-11-17(16)20(15)19(13)14/h6-7,10-11,16H,2-5,8-9,12H2,1H3 |
InChIキー |
CPFCQWABWWLNDQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1CCC2=C3C1=CC=C4C3=C(CCC4)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


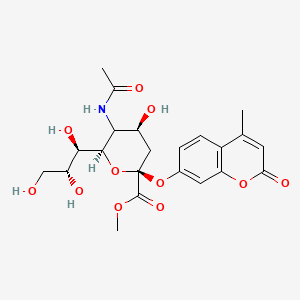
![3-[[(2R,3R,4R,5R)-5-(2-amino-1-methyl-6-oxopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13439547.png)
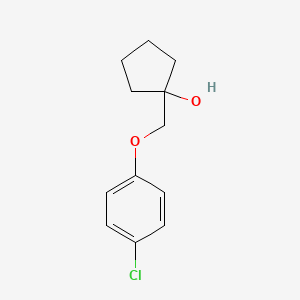

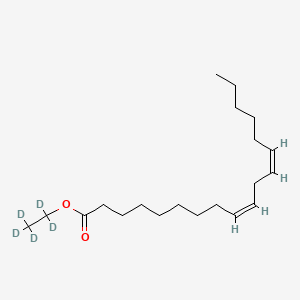
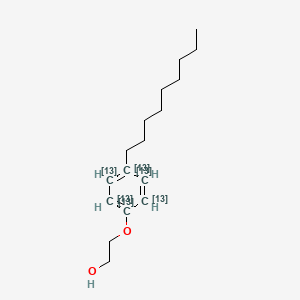

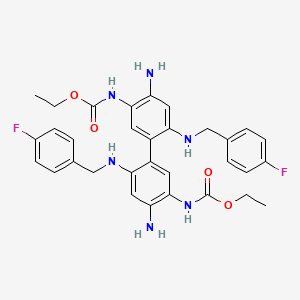
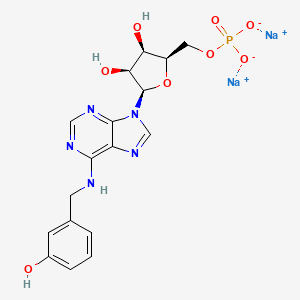

![(3S)-1-Azabicyclo[2.2.2]octan-3-carbonochloridate](/img/structure/B13439627.png)
